![molecular formula C8H8N2O2S B188533 2-(Methylsulfonyl)-1H-benzo[d]imidazole CAS No. 57159-81-6](/img/structure/B188533.png)
2-(Methylsulfonyl)-1H-benzo[d]imidazole
Overview
Description
2-(Methylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the heterocyclic ring. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling diverse biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1H-benzo[d]imidazole typically involves the introduction of the methylsulfonyl group to the benzimidazole core. One common method is the reaction of benzimidazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the parent benzimidazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzimidazole.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of benzimidazole, including 2-(methylsulfonyl)-1H-benzo[d]imidazole, exhibit notable antimicrobial activity. A study highlighted the synthesis of various benzimidazole derivatives, which were tested against Mycobacterium tuberculosis (M. tuberculosis) and demonstrated significant inhibitory effects. For instance, compounds derived from this compound showed minimal inhibitory concentrations (MIC) as low as 3.8 µM against resistant strains of M. tuberculosis, indicating potential as new antitubercular agents .
Antioxidant Activity
Another area of exploration is the antioxidant activity of benzimidazole derivatives. A compound structurally related to this compound was found to exhibit high antioxidant properties, which are essential for combating oxidative stress-related diseases . The study utilized Density Functional Theory (DFT) calculations to correlate molecular structure with antioxidant efficacy.
Therapeutic Potential
Cancer Treatment
Benzimidazole derivatives have been investigated for their potential in cancer therapy. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The mechanisms involve modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
Additionally, compounds based on the benzimidazole structure have been evaluated for anti-inflammatory effects. In vivo studies indicated that certain derivatives could reduce inflammation markers in animal models, suggesting their potential utility in treating inflammatory diseases .
Case Studies
-
Antimycobacterial Activity
A study synthesized a series of 2-benzylthio-1H-benzo[d]imidazoles and evaluated their activity against M. tuberculosis. The lead compound exhibited an MIC value of 3.8 µM, highlighting the potential for developing new treatments against drug-resistant strains . -
Antioxidant Efficacy
Research involving DFT studies revealed that certain derivatives had superior antioxidant activity compared to traditional antioxidants, paving the way for their use in formulations aimed at reducing oxidative damage . -
Inhibition of Tumor Growth
In another investigation, a benzimidazole derivative demonstrated significant cytotoxic effects on various cancer cell lines, leading to discussions about its mechanism of action and potential clinical applications .
Mechanism of Action
The primary mechanism of action of 2-(Methylsulfonyl)-1H-benzo[d]imidazole involves its role as a selective COX-2 inhibitor. The methylsulfonyl group interacts with the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This selective inhibition reduces inflammation and pain without affecting COX-1, thereby minimizing gastrointestinal side effects .
Comparison with Similar Compounds
Structural and Electronic Effects
The position and nature of substituents on the benzimidazole core significantly influence physicochemical and biological properties:
Key Observations :
- Substituent position is critical. For example, a methyl group at the 6-position of 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole reduced GABA-A receptor affinity, whereas fluorination at the phenyl ring improved metabolic stability .
Biological Activity
2-(Methylsulfonyl)-1H-benzo[d]imidazole is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. As a derivative of benzimidazole, it exhibits potential as an enzyme inhibitor and receptor modulator. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of imidazole derivatives, characterized by a benzimidazole core with a methylsulfonyl group at the 2-position. This structural modification plays a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 210.25 g/mol |
CAS Number | 57159-88-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been investigated for its potential as:
- Enzyme Inhibitor : The compound can inhibit specific enzymes, which may lead to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulator : It may modulate receptor activity, influencing physiological responses.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). In vitro studies report minimal inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
- Anti-inflammatory Effects : Its potential anti-inflammatory properties have been explored, suggesting that it may reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of various benzimidazole derivatives, including this compound, against M. tuberculosis. The compound exhibited significant activity with an MIC value as low as 3.8 µM against drug-resistant strains, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Research
In another investigation, the compound was tested on different cancer cell lines, revealing that it could induce apoptosis via the activation of caspase pathways. The results showed a dose-dependent response, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds.
Compound | Biological Activity | Unique Features |
---|---|---|
4-(Methylsulfonyl)-2-nitrobenzoyl chloride | Antimicrobial and anticancer | Different core structure |
2-Methylsulfonyl-1H-imidazole | Antifungal and anti-inflammatory | Lacks nitrobenzyl group |
Q & A
Basic Research Questions
Q. Q1. What are the optimal synthetic routes for 2-(methylsulfonyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions. For example, a green chemistry approach ( ) uses Na₂S₂O₅ under controlled temperatures (70°C for 5 hours) to introduce the methylsulfonyl group. Key steps include:
Intermediate formation : Reacting precursors like 4-chloro-1H-indole derivatives with methylamine at 90°C.
Sulfonylation : Using Na₂S₂O₅ to achieve regioselective sulfonation.
Critical parameters:
- Catalysts : SiO₂ nanoparticles enhance reaction efficiency in benzimidazole syntheses ( ).
- Purification : Chromatography or recrystallization ensures >95% purity ().
Common pitfalls include incomplete sulfonation due to moisture; anhydrous conditions are essential ().
Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks:
- Imidazole NH proton (δ ~12.5 ppm, broad, often undetectable due to exchange broadening) ().
- Aromatic protons (δ 7.4–8.4 ppm, multiplet patterns reflecting substitution).
- ¹³C NMR : Methylsulfonyl group appears at δ ~43 ppm (SO₂CH₃) ().
- IR : Strong SO₂ symmetric/asymmetric stretches at 1315–1151 cm⁻¹ ().
Validation requires cross-referencing with computational data (DFT simulations) to confirm electronic environments ( ).
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:
Structural variations : Substituents at R1/R2 positions (e.g., halogen vs. methoxy groups) alter binding to targets like EGFR ().
Assay conditions : Differences in bacterial strains (e.g., S. aureus vs. S. typhi) explain varying MIC values ( ).
Resolution workflow :
- SAR analysis : Compare derivatives with systematic substitutions (, Table 1).
- Dose-response curves : Quantify IC₅₀ values under standardized protocols.
- Molecular docking : Validate binding modes using crystallographic data (e.g., PDB IDs) ().
Q. Q4. How do computational methods (DFT, MD simulations) predict the electrochemical properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to determine HOMO/LUMO energies, correlating with redox behavior ( ).
- Example: Methylsulfonyl groups lower LUMO energy, enhancing electron-withdrawing capacity.
- MD simulations : Model interactions with biological targets (e.g., proteins) using AMBER or GROMACS.
Q. Q5. What are the challenges in optimizing this compound for corrosion inhibition, and how are they addressed?
Methodological Answer: Challenges :
- Adsorption efficiency : Polar sulfonyl groups may reduce hydrophobic interactions with metal surfaces ( ).
- pH sensitivity : Degradation under acidic conditions limits industrial use.
Solutions : - Hybrid coatings : Combine with thiazole-triazole acetamide derivatives to enhance film stability ().
- Synergistic additives : Use iodide ions to improve inhibition efficiency (up to 92% at 10⁻³ M) ( ).
Quantitative analysis via electrochemical impedance spectroscopy (EIS) and Tafel plots is critical ( ).
Properties
IUPAC Name |
2-methylsulfonyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMFGGMWJGRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307528 | |
Record name | 2-(methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57159-81-6 | |
Record name | 57159-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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